Atuzaginstat hydrochloride
Description
Overview of Atuzaginstat (B3325773) Hydrochloride as an Investigational Compound
Atuzaginstat hydrochloride is a small molecule, orally bioavailable investigational drug developed by Cortexyme, Inc., now part of Quince Therapeutics. ontosight.aiquincetx.com It is designed as a selective, irreversible inhibitor of lysine-gingipains, which are virulent proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis). ontosight.ainih.gov The compound, identified by the research code COR388, has been the subject of extensive preclinical studies and has advanced to clinical trials, although its development has faced challenges. ontosight.aialzheimersnewstoday.comalzheimer-europe.org
The primary focus of atuzaginstat's investigation has been its potential role in the treatment of Alzheimer's disease. ontosight.ai However, its mechanism of action has also led to preclinical exploration in other areas, including periodontal disease and certain types of cancer. firstwordpharma.comquincetx.comspringer.com The hydrochloride salt form enhances the compound's pharmaceutical properties for research and development.
Conceptual Framework of Targeting Microbial Contributions to Disease Pathogenesis
The development of atuzaginstat is rooted in the growing understanding of the role of the microbiome in human health and disease. The "pathogen hypothesis" suggests that certain chronic diseases, traditionally viewed through a lens of host genetics and lifestyle, may be initiated or exacerbated by microbial infections. nih.govmdpi.com In this context, the focus shifts from solely targeting host-related pathological pathways to also addressing the detrimental contributions of specific microorganisms.
Microbial proteases, enzymes that break down proteins, are key virulence factors for many pathogenic bacteria. wjgnet.commdpi.com These proteases can directly damage host tissues, disrupt cellular signaling, and evade the host's immune response, thereby contributing to disease pathogenesis. wjgnet.commdpi.com The conceptual framework behind atuzaginstat involves identifying a keystone pathogen implicated in a disease and then developing a targeted inhibitor against its critical virulence factors, in this case, the gingipains of P. gingivalis. nih.govnih.gov
Preclinical research has provided evidence supporting this framework. For instance, studies have shown that oral infection with P. gingivalis in mice can lead to brain colonization, increased production of amyloid-beta (Aβ), and neuroinflammation—hallmarks of Alzheimer's disease. newdrugapprovals.org Treatment with atuzaginstat in these models was reported to reduce the bacterial load in the brain and decrease Aβ production and neuroinflammation. newdrugapprovals.org
Contextualizing this compound within Protease Inhibitor Research
Protease inhibitors are a well-established class of drugs with successful applications in treating viral diseases like HIV and hepatitis C. The research into atuzaginstat extends this therapeutic strategy to the realm of bacterial infections and their chronic sequelae. Atuzaginstat is a first-in-class, irreversible covalent cysteine protease inhibitor specifically targeting lysine-gingipains. nih.gov
The specificity of atuzaginstat for gingipains is a key aspect of its design, aiming to minimize off-target effects. nih.gov Gingipains are cysteine proteases, and the development of inhibitors against this class of enzymes has been an active area of research for various therapeutic applications. nih.gov
The preclinical data for atuzaginstat have demonstrated its potential in various models. In studies related to periodontal disease, atuzaginstat was shown to disrupt P. gingivalis biofilms and reverse alveolar bone loss in mice. firstwordpharma.combiospace.com In the context of Alzheimer's disease research, the compound was found to be brain-penetrant and capable of reducing the bacterial load and neuroinflammation in animal models. nih.govnewdrugapprovals.org
The table below summarizes key preclinical findings for this compound:
| Research Area | Model System | Key Preclinical Findings | Reference |
| Alzheimer's Disease | Mouse models of oral P. gingivalis infection | Reduced brain bacterial load, decreased Aβ42 production, attenuated neuroinflammation. | newdrugapprovals.org |
| Neuronal cell cultures | Protected against P. gingivalis-induced neurotoxicity. | researchgate.net | |
| Periodontal Disease | Mouse models of oral P. gingivalis infection | Reversed alveolar bone loss. | firstwordpharma.combiospace.com |
| In vitro biofilm models | Penetrated and disrupted P. gingivalis biofilms. | firstwordpharma.combiospace.com | |
| Oncology | In vitro studies | Blocked P. gingivalis-induced PD-L1 expression. | quincetx.comquincetx.com |
Despite promising preclinical results, the journey of atuzaginstat through clinical trials has been met with hurdles, including a clinical hold by the FDA due to safety concerns. alzheimersnewstoday.comalzheimer-europe.org Nevertheless, the research on atuzaginstat and its successor compounds, like COR588, continues to contribute valuable insights into the potential of targeting microbial proteases for the treatment of complex diseases. alzheimersnewstoday.comfirstwordpharma.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(5S)-5-(cyclopentanecarbonylamino)-6-oxo-7-(2,3,6-trifluorophenoxy)heptyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3.ClH/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12;/h8-9,12,15H,1-7,10-11,23H2,(H,24,26);1H/t15-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFAODLHJICUIM-RSAXXLAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CCCC[NH3+])C(=O)COC2=C(C=CC(=C2F)F)F.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CCCC[NH3+])C(=O)COC2=C(C=CC(=C2F)F)F.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211981-77-8 | |
| Record name | Atuzaginstat hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2211981778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-N-(7-Amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl)cyclopentanecarboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATUZAGINSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YFE8P1837 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Preclinical Development of Atuzaginstat Hydrochloride
Historical Context of Gingipain Inhibitor Development
The development of gingipain inhibitors is rooted in the understanding of Porphyromonas gingivalis (P. gingivalis) as a keystone pathogen in chronic periodontitis. researchgate.net This Gram-negative anaerobic bacterium produces a class of cysteine proteases known as gingipains, which are critical virulence factors. nih.govmdpi.com These proteases, primarily arginine-specific (RgpA, RgpB) and lysine-specific (Kgp), are responsible for 85% of the extracellular proteolytic activity of the bacterium and are essential for its survival and pathogenicity. mdpi.comnih.gov Gingipains contribute to disease by degrading host proteins, disrupting the inflammatory response, and enabling the bacterium to acquire essential nutrients like heme. mdpi.com
The association of P. gingivalis and periodontal disease with systemic conditions such as cardiovascular disease and Alzheimer's disease (AD) broadened the therapeutic potential for gingipain inhibitors. nih.govalzdiscovery.org The discovery of P. gingivalis and gingipains in the brains of AD patients provided a direct mechanistic link, suggesting the bacteria could initiate or accelerate neurodegeneration. nih.govpatsnap.com
Early research into inhibiting these proteases led to the development of various compounds, including peptide-derived small molecules like the KYT-series inhibitors. alzdiscovery.org For instance, KYT-1 was developed as a specific inhibitor for RgpA and RgpB, while KYT-36 is a potent and highly selective inhibitor of Kgp. nih.gov These early inhibitors demonstrated efficacy in preclinical models by preventing gingipain-triggered host protein degradation and vascular permeability, validating gingipains as a viable therapeutic target. nih.gov However, the complex structure of gingipains posed significant challenges, leading to slow progress in the discovery of clinically viable inhibitors. mdpi.com
Identification as a First-in-Class Small Molecule Inhibitor
Atuzaginstat (B3325773) hydrochloride, also known as COR388, emerged as a first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor specifically targeting lysine-gingipain (Kgp). nih.govfirstwordpharma.com Its development was driven by the growing evidence linking P. gingivalis to the pathogenesis of Alzheimer's disease. patsnap.com Preclinical research demonstrated that oral infection of mice with P. gingivalis resulted in bacterial DNA in the brain, increased production of amyloid-beta (Aβ42), and neuroinflammation. newdrugapprovals.org
Atuzaginstat was identified for its ability to counteract these effects. newdrugapprovals.org In preclinical studies, it was shown to reduce the bacterial load of P. gingivalis, block Aβ42 production, and lessen neuroinflammation in animal models. alzdiscovery.orgnewdrugapprovals.org A key finding was the ability of gingipains to degrade Apolipoprotein E (ApoE), a protein central to lipid transport and implicated in AD. nih.govbiospace.com In a Phase 1b study involving AD patients, 28 days of treatment with atuzaginstat was reported to reduce CSF ApoE fragments. newdrugapprovals.org These findings established atuzaginstat as a pioneering therapeutic agent aimed at an upstream target in the disease cascade, distinct from traditional anti-inflammatory or amyloid-focused approaches. nih.gov
Evolution and Rational Design of Related Compounds
The clinical development of atuzaginstat provided valuable insights that guided the rational design of subsequent gingipain inhibitors. While it showed promise, development was hampered by emerging hepatotoxicity, which led the U.S. Food and Drug Administration (FDA) to place a clinical hold on its trials. nih.govalzdiscovery.orgnewdrugapprovals.org This necessitated the development of new analogues with improved properties.
COR588 was developed as a second-generation small-molecule lysine-gingipain inhibitor, designed to improve upon the profile of atuzaginstat. alzheimersnewstoday.comquincetx.com It was selected based on a better safety margin and improved pharmacokinetic properties that support a once-daily oral dosing regimen, compared to the twice-daily schedule required for atuzaginstat. alzdiscovery.orgalzheimersnewstoday.comquincetx.com The goal was to retain the potent and selective inhibition of lysine-gingipain while enhancing its clinical utility and safety profile. alzheimersnewstoday.com COR588 was engineered to be a potent and selective molecule capable of efficiently penetrating the central nervous system, a critical feature for treating neurodegenerative diseases. alzheimersnewstoday.com The initiation of its Phase 1 clinical trial marked a strategic expansion of the therapeutic pipeline targeting P. gingivalis-related diseases. quincetx.comquincetx.com
Preclinical studies were conducted to compare the properties of atuzaginstat and its second-generation analogue, COR588. A key challenge in treating chronic bacterial infections is the ability of pathogens to form biofilms, which are often resistant to traditional antibiotics. firstwordpharma.com
Preclinical data demonstrated that both atuzaginstat and COR588 could effectively penetrate P. gingivalis biofilms and inhibit lysine-gingipain activity in a time- and concentration-dependent manner. firstwordpharma.com This was a significant finding, as other similarly potent gingipain inhibitors were found to be less effective within the biofilm environment. firstwordpharma.com
In a mouse model of periodontal disease, oral administration of atuzaginstat was shown to be effective in reversing alveolar bone loss induced by P. gingivalis infection. firstwordpharma.com This confirmed its efficacy at doses relevant for therapeutic use in periodontal disease. firstwordpharma.com
| Feature | Atuzaginstat (COR388) | COR588 |
|---|---|---|
| Class | First-generation lysine-gingipain inhibitor nih.gov | Second-generation lysine-gingipain inhibitor alzheimersnewstoday.comquincetx.com |
| Target | Lysine-gingipain (Kgp) firstwordpharma.com | Lysine-gingipain (Kgp) quincetx.com |
| Key Preclinical Findings | Reduces P. gingivalis load, neuroinflammation, and Aβ42 production in mice; reverses alveolar bone loss. alzdiscovery.orgfirstwordpharma.com | Demonstrates biofilm penetration and target engagement similar to atuzaginstat. firstwordpharma.com |
| Pharmacokinetics | Requires twice-daily dosing. alzdiscovery.org | Improved properties supporting once-daily dosing; half-life of 11-12 hours in Phase 1. alzheimersnewstoday.comquincetx.com |
| CNS Penetration | Brain-penetrant. nih.gov | Efficiently penetrates the central nervous system. alzheimersnewstoday.com |
| Study Model | Intervention | Key Finding | Reference |
|---|---|---|---|
| Mice with repeated oral P. gingivalis infection | Oral administration of atuzaginstat | Effective in reversing alveolar bone loss. firstwordpharma.com | firstwordpharma.com |
Molecular and Cellular Mechanisms of Atuzaginstat Hydrochloride Action
Targeting Porphyromonas gingivalis Virulence Factors
A primary mechanism of atuzaginstat (B3325773) involves the targeted inhibition of gingipains, which are neurotoxic protease virulence factors produced by the anaerobic, gram-negative bacterium P. gingivalis. researchgate.net This bacterium is a primary pathogen in periodontal disease and has been identified in the brains of patients with Alzheimer's disease. researchgate.netnewdrugapprovals.org Gingipains are cysteine proteases classified based on their substrate specificity: arginine-specific (Rgp) and lysine-specific (Kgp). alzdiscovery.org Atuzaginstat is specifically designed as a potent and selective inhibitor of lysine-gingipains. nih.gov
Atuzaginstat acts as a novel, small-molecule inhibitor of lysine-gingipain (Kgp). nih.gov By targeting these proteases, atuzaginstat blocks their toxic effects, which are believed to contribute to neuroinflammation and neurodegeneration. nih.govresearchgate.net The inhibition of Kgp is a critical aspect of its therapeutic potential, as these enzymes are essential for the survival and virulence of P. gingivalis. quincetx.com Research has shown that atuzaginstat can effectively engage and inhibit its target, lysine-gingipain, even within a biofilm, a protective matrix that often renders bacteria resistant to antibiotics like amoxicillin. firstwordpharma.com
Table 1: Potency and Selectivity of Atuzaginstat
| Parameter | Value/Description | Source(s) |
| Target | Lysine-gingipains (Kgp) | alzdiscovery.orgnih.gov |
| Inhibitory Concentration (IC₅₀) | <50 pM | nih.gov |
| Mechanism | Covalent, irreversible binding | nih.gov |
| Activity in Biofilms | Maintains target selectivity and activity | firstwordpharma.com |
The inhibitory action of atuzaginstat is highly specific and permanent. It binds covalently to the active site of lysine-gingipains, leading to their irreversible inactivation. nih.gov This permanent binding ensures a sustained blockade of the proteases' enzymatic activity. By permanently neutralizing Kgp, atuzaginstat is designed to reduce the bacterial load of P. gingivalis and mitigate its pathological effects, such as the degradation of host proteins and the promotion of inflammation. nih.gov
Modulation of Host Molecular Pathways
By inhibiting P. gingivalis gingipains, atuzaginstat indirectly influences several host molecular pathways that are central to the pathogenesis of Alzheimer's disease. The presence of P. gingivalis and its gingipains in the brain is associated with increased levels of amyloid-β (Aβ) and pathological modifications of the tau protein. newdrugapprovals.org
Gingipains have been found to correlate with tau and ubiquitin pathology in Alzheimer's disease brains. researchgate.net The proteases from P. gingivalis can directly cleave the tau protein. nih.gov Furthermore, infection with the bacterium can lead to tau hyperphosphorylation, a key step in the formation of neurofibrillary tangles. nih.gov
Atuzaginstat has demonstrated a protective effect on tau pathology. In laboratory studies, treatment with atuzaginstat completely inhibited the degradation of tau by Kgp. larvol.com Clinical data from the GAIN trial also indicated that atuzaginstat treatment led to numerical trends toward a benefit in cerebrospinal fluid (CSF) biomarkers of tau pathology, including phospho-tau 181 and total tau. quincetx.com
Table 2: Effects of Atuzaginstat on Host Neuropathological Pathways
| Pathway | Effect of P. gingivalis Infection | Effect of Atuzaginstat Treatment | Source(s) |
| Amyloid-β (Aβ) | Increased Aβ42 production in the brain | Reduced brain Aβ levels in mice | newdrugapprovals.orgnih.gov |
| Tau Protein | Cleavage of tau; induction of tau hyperphosphorylation | Inhibited tau degradation; trends to benefit on CSF tau biomarkers | nih.govquincetx.comlarvol.com |
| Neuronal Integrity | Synapse loss and death of hippocampal neurons | Protected neurons from synaptic loss; prevented neuronal death in mice | newdrugapprovals.orgnih.gov |
Neuroinflammation and neuronal damage are established consequences of P. gingivalis infection in the brain. newdrugapprovals.org In cell culture models, infection with this pathogen leads to synapse loss and neuronal cell death. newdrugapprovals.org Preclinical studies have shown that atuzaginstat can protect against this neurotoxicity. In mice orally infected with P. gingivalis, atuzaginstat treatment prevented the death of hippocampal GABAergic interneurons. nih.gov Furthermore, in cell cultures, the compound protected neurons from synaptic loss and deficits in synaptic transmission. nih.gov These findings indicate that by blocking gingipain toxicity, atuzaginstat helps preserve the structural and functional integrity of neurons.
Normalization of Immune Responses and Neuroinflammation
P. gingivalis and its gingipains are known to be neurotoxic and trigger neuroinflammatory pathways. Atuzaginstat hydrochloride has been shown to normalize immune function and reduce neuroinflammation by inhibiting these gingipains. This action helps to mitigate the inflammatory cascade that contributes to neurodegeneration. In preclinical models, treatment with atuzaginstat has been observed to reduce levels of inflammatory markers, indicating a restoration of a more balanced immune state in the presence of P. gingivalis-induced inflammation.
Research has demonstrated that atuzaginstat can lead to a reduction in systemic inflammation. For instance, in animal models of atherosclerosis accelerated by P. gingivalis infection, treatment with atuzaginstat resulted in decreased levels of systemic inflammation. This suggests that by neutralizing a key virulence factor of P. gingivalis, atuzaginstat can temper the host's inflammatory response, not only locally but also systemically.
Attenuation of Programmed Cell Death Pathways
Porphyromonas gingivalis infection has been demonstrated to induce programmed cell death, or apoptosis, in host cells. The proteolytic activity of gingipains plays a significant role in this process. This compound, by inhibiting gingipains, has been shown to protect against these detrimental effects.
In vitro studies using neuron cultures and neuron-astrocyte-microglia co-cultures have shown that atuzaginstat protects neurons from synapse loss and deficits in synaptic transmission following infection with P. gingivalis. Furthermore, atuzaginstat has been observed to protect against apoptosis and other disease-associated pathways in these infected co-cultures. This protective effect is attributed to the inhibition of gingipain activity, which prevents the degradation of essential cellular proteins and the activation of apoptotic cascades.
| Cellular Effect of this compound | Mechanism of Action | Research Finding |
| Normalization of Immune Responses | Inhibition of gingipain-induced inflammation | Reduced levels of inflammatory markers in preclinical models. |
| Reduction of Neuroinflammation | Blocks neurotoxic effects of gingipains | Mitigates the inflammatory cascade contributing to neurodegeneration. |
| Attenuation of Apoptosis | Prevents gingipain-mediated activation of cell death pathways | Protects neurons from apoptosis in P. gingivalis-infected cell cultures. |
| Protection of Synaptic Integrity | Inhibits degradation of synaptic proteins | Prevents synapse loss and deficits in synaptic transmission in vitro. |
Interaction with Immune Evasion Mechanisms
A key aspect of P. gingivalis pathogenicity is its ability to evade the host immune system. Gingipains are instrumental in this process, and this compound's mechanism of action directly interferes with these immune evasion strategies.
Blocking PD-L1 Induction by P. gingivalis
Programmed death-ligand 1 (PD-L1) is a crucial immune checkpoint protein that can be expressed on various cells, including cancer cells, to suppress the adaptive immune response. Research has shown that P. gingivalis infection can induce the expression of PD-L1 on host cells, thereby facilitating immune evasion.
This compound has been demonstrated to block the induction of PD-L1 mediated by P. gingivalis. By inhibiting the gingipains responsible for triggering this upregulation, atuzaginstat helps to restore the immune system's ability to recognize and target infected cells. In vitro studies have confirmed that treatment with atuzaginstat can prevent the P. gingivalis-induced increase in PD-L1 expression on host cells quincetx.comquincetx.com.
Interference with P. gingivalis-Mediated Tumorigenic Pathways (e.g., β-catenin)
Porphyromonas gingivalis has been associated with the promotion of certain tumorigenic pathways. One such pathway involves the non-canonical activation of β-catenin, a key signaling molecule involved in cell proliferation and tumorigenesis.
Studies have revealed that the proteolytic activity of gingipains is required for the processing and subsequent activation of β-catenin. P. gingivalis infection leads to the proteolytic processing of β-catenin, and gingipain-specific inhibitors have been shown to prevent this. By inactivating gingipains, this compound interferes with this non-canonical activation of the β-catenin pathway, potentially mitigating the pro-tumorigenic effects of P. gingivalis infection quincetx.com.
| Immune Evasion/Tumorigenic Mechanism | Mediator | Effect of this compound |
| Upregulation of PD-L1 | P. gingivalis gingipains | Blocks the induction of PD-L1 expression on host cells. |
| Activation of β-catenin Pathway | P. gingivalis gingipains | Interferes with the proteolytic processing and activation of β-catenin. |
Preclinical Pharmacological Characterization of Atuzaginstat Hydrochloride
Pharmacodynamics of Gingipain Inhibition
The pharmacodynamic properties of atuzaginstat (B3325773) are centered on its potent and specific inhibition of gingipains, the primary virulence factors of P. gingivalis.
Enzyme Kinetics and Potency (e.g., IC50 values)
Atuzaginstat is a highly potent inhibitor of lysine-gingipains. It functions as a novel protease inhibitor by binding covalently to the active site of these enzymes, leading to their permanent inactivation nih.gov. Preclinical studies have demonstrated its significant potency, with a reported half-maximal inhibitory concentration (IC50) of less than 50 picomolar (pM) nih.gov. This high potency indicates that the compound can effectively inhibit its target enzyme at very low concentrations.
Table 1: In Vitro Potency of Atuzaginstat
| Parameter | Value | Reference |
|---|
| IC50 (Lysine-Gingipain) | <50 pM | nih.gov |
Specificity and Selectivity for Lysine-Gingipains
Atuzaginstat is characterized by its specificity and selectivity for lysine-gingipains (Kgp) nih.govinsurancenewsnet.com. Gingipains are broadly classified into two types based on their substrate specificity: arginine-specific (Rgp) and lysine-specific (Kgp) insurancenewsnet.com. Atuzaginstat was specifically developed as a small molecule inhibitor of lysine-specific gingipains insurancenewsnet.com. This selectivity is crucial as it targets a key virulence factor of P. gingivalis insurancenewsnet.com. Research has also shown that atuzaginstat maintains its target selectivity within bacterial biofilms, which are notoriously difficult for many therapeutic agents to penetrate and act within nih.gov. This demonstrates a robust and targeted mechanism of action even in complex biological environments.
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies in preclinical models have been essential to determine the absorption, distribution, and blood-brain barrier penetration of atuzaginstat, confirming its suitability for targeting pathogens that can reside in various body compartments, including the central nervous system.
Oral Bioavailability and Absorption Characteristics
A key feature of atuzaginstat highlighted in preclinical and early clinical research is its oral bioavailability nih.govclinicaltrialsarena.com. This allows for oral administration, a significant advantage for potential long-term treatment. Studies in healthy older participants have shown that the compound is absorbed rapidly following oral administration, with a median time to maximum plasma concentration (Tmax) ranging from 0.5 to 1.5 hours nih.gov.
Blood-Brain Barrier Permeability and Brain Penetration
Preclinical and clinical data have consistently demonstrated that atuzaginstat is capable of crossing the blood-brain barrier nih.gov. The bacterium P. gingivalis and its neurotoxic gingipains have been detected in the brains of patients with Alzheimer's disease, making brain penetration a critical attribute for any inhibitor clinicaltrialsarena.com. Phase 1 clinical trial data confirmed this preclinical finding, showing that atuzaginstat was detectable in the cerebrospinal fluid (CSF) of all participants, indicating successful penetration into the central nervous system quincetx.com. Nonclinical studies also showed CSF levels of the drug were at concentrations associated with high brain penetration.
Distribution Patterns in Tissues and Organs
While specific, comprehensive preclinical biodistribution studies detailing atuzaginstat concentrations across a wide range of organs are not extensively published, its distribution is inferred from the location of its target. The virulence factors of P. gingivalis are known to invade not only the brain but also other tissues such as the liver and arteries nih.gov. Therefore, an effective inhibitor like atuzaginstat would need to distribute to these sites. Its confirmed presence in the CSF substantiates its distribution to the central nervous system quincetx.com. The therapeutic goal of reducing the bacterial load and blocking gingipain toxicity in various locations necessitates that the compound reaches these affected tissues effectively nih.gov.
Preclinical Metabolic Stability and Pathway Research
Detailed research findings and specific data on the preclinical metabolic stability and metabolic pathways of atuzaginstat hydrochloride are not available in the public domain.
Table 1: In Vitro Metabolic Stability of this compound Data not available.
Table 2: In Vivo Metabolic Profile of this compound Data not available.
Table 3: Identified Metabolites of this compound Data not available.
In Vitro Efficacy Studies of Atuzaginstat Hydrochloride
Studies in Cultured Human Neurons
Infection of cultured human neurons with P. gingivalis has been shown to induce pathologies characteristic of neurodegenerative diseases. newdrugapprovals.orgchosunobr.org Laboratory studies utilizing induced pluripotent stem cell (iPSC)-derived neurons and neuron-astrocyte-microglia co-cultures have served as critical models to evaluate the protective effects of atuzaginstat (B3325773). businesswire.com
P. gingivalis infection of neuronal cell cultures has been demonstrated to cause an increase in the phosphorylation of the tau protein, a hallmark of Alzheimer's disease. newdrugapprovals.orgbusinesswire.com Specifically, infection leads to elevated levels of tau phosphorylated at the threonine 217 (phospho-tau217) and threonine 181 positions. businesswire.com The bacterium and its gingipain enzymes are also capable of cleaving recombinant human tau. nih.gov
Studies have shown that at lower infection levels, which may mimic physiological gingipain exposure, an elevated ratio of phospho-tau217 to total tau is observed. businesswire.comlarvol.com Treatment with atuzaginstat has been shown to inhibit gingipain-dependent tau degradation completely. businesswire.com Furthermore, in animal models, treatment with atuzaginstat for five weeks reduced the elevated phospho-tau217/total tau ratio in the brain to levels comparable to those in uninfected controls. businesswire.com
Table 1: Effect of Atuzaginstat on Tau Phosphorylation in Neuronal Cultures
| Experimental Model | Observation with P. gingivalis Infection | Effect of Atuzaginstat Treatment |
|---|---|---|
| iPSC-derived neuron cultures | Elevated tau phosphorylation at T217 | Reduces elevated phospho-tau/total tau ratio |
Infection with P. gingivalis in cultured human neurons has been linked to significant neurodegenerative effects, including synapse loss and eventual cell death or apoptosis. newdrugapprovals.orgchosunobr.orgnih.gov The virulence factors of the bacterium, particularly gingipains, are considered key drivers of this neuronal damage.
The application of atuzaginstat to these infected cell cultures has demonstrated a protective effect. nih.gov The compound helps shield neurons from the loss of synapses and protects against deficits in synaptic transmission. nih.gov Furthermore, atuzaginstat has been shown to protect against apoptosis, thereby preventing the death of the cultured neurons. nih.gov
Table 2: Neuroprotective Effects of Atuzaginstat in Cultured Neurons
| Pathological Effect of P. gingivalis | Protective Action of Atuzaginstat |
|---|---|
| Synapse Loss | Protects neurons from synaptic loss |
| Deficits in Synaptic Transmission | Protects against decreased synaptic transmission |
Intervention in Microbial Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which offers protection against antimicrobial agents. P. gingivalis readily forms biofilms, a characteristic that contributes to its persistence and is a primary reason that conventional broad-spectrum antibiotics can be ineffective. firstwordpharma.com
Research has been conducted to determine if atuzaginstat can overcome the protective barrier of P. gingivalis biofilms.
In vitro studies have demonstrated that atuzaginstat can effectively penetrate surface-attached biofilms of P. gingivalis. firstwordpharma.com Upon penetration, the compound engages and inhibits its intended target, the lysine-gingipain proteases, within the biofilm structure. firstwordpharma.com This ability to engage its target in a biofilm environment is a critical aspect of its potential efficacy. firstwordpharma.com
Disruption of P. gingivalis Biofilm Integrity
Cellular Assays for Inflammation Markers
P. gingivalis infection is known to trigger inflammatory responses and mechanisms of immune evasion. In vitro studies have explored the ability of atuzaginstat to modulate these processes. One key area of investigation has been its effect on the expression of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein.
In vitro study results have shown that infection with P. gingivalis induces the expression of PD-L1. quincetx.comquincetx.com This induction of PD-L1 may represent a mechanism by which the bacterium helps infected cells evade the host immune system. quincetx.com Cellular assays demonstrated that treatment with atuzaginstat can block the P. gingivalis-induced expression of PD-L1. quincetx.comquincetx.com Additionally, while observed in mouse models, atuzaginstat treatment led to reduced levels of the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-alpha), further suggesting its potential to modulate inflammatory pathways. nih.gov
Table 3: Atuzaginstat's Effect on Cellular Inflammation Markers
| Marker | Effect of P. gingivalis Infection | Effect of Atuzaginstat Treatment |
|---|---|---|
| PD-L1 | Induces expression | Blocks induction |
Investigations into Oral Pre-Malignant Disorder Pathways
The bacterium Porphyromonas gingivalis (P. gingivalis) has been implicated as a potential contributor to the progression of oral potentially malignant disorders (OPMDs) to oral/head and neck squamous cell carcinoma (O/HNSCC). quincetx.comquincetx.com Preclinical research has demonstrated that atuzaginstat, a lysine (B10760008) gingipain inhibitor, may interrupt the disease process by targeting gingipains, virulence factors secreted by P. gingivalis. quincetx.com
Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein that can be expressed on the surface of cancer cells, as well as on tumor-associated macrophages and dendritic cells, to suppress the adaptive immune response and allow for tumor immune evasion. quincetx.com Published research has indicated that PD-L1 is highly expressed in human oral pre-malignant dysplasia that is progressing to cancer. quincetx.com
Infection with P. gingivalis has been shown to induce the expression of PD-L1 on infected cells, which may be a mechanism by which these cells evade immune surveillance. quincetx.comfirstwordpharma.com In vitro studies conducted by Cortexyme have demonstrated that atuzaginstat hydrochloride can block the P. gingivalis-induced expression of PD-L1. quincetx.comquincetx.com This suggests a potential mechanism by which atuzaginstat could counteract one of the immune evasion strategies employed by infected cells in the oral mucosa.
Table 1: In Vitro Effect of this compound on PD-L1 Expression
| Cell Type | Condition | Treatment | Observed Effect on PD-L1 | Source |
|---|
This table is based on qualitative descriptions from preclinical study announcements; specific quantitative data on the extent of PD-L1 expression blockade is not publicly available.
The bacterium P. gingivalis has also been associated with the activation of multiple tumorigenic pathways, including the β-catenin signaling pathway. quincetx.com The activation of the β-catenin pathway is linked to the increased progression of oral pre-malignant dysplasia. quincetx.com This provides a biological rationale for investigating the potential of atuzaginstat in this context.
Preclinical evidence suggests that atuzaginstat has the potential to reduce P. gingivalis-driven pathway activation. quincetx.com By inhibiting the gingipains of P. gingivalis, atuzaginstat may interfere with the bacterium's ability to modulate host cell signaling pathways, such as the β-catenin pathway, that are involved in cell proliferation and survival.
Table 2: Investigated Role of this compound in Oncogenic Pathway Activation
| Pathway | Role in Oral Pre-Malignant Disorders | Investigated Effect of this compound | Source |
|---|
This table is based on qualitative descriptions from preclinical study announcements; specific quantitative data on the interruption of oncogenic pathway activation is not publicly available.
In Vivo Efficacy Studies of Atuzaginstat Hydrochloride in Animal Models
Neurodegenerative Disease Models
Research in animal models suggests that P. gingivalis can enter the brain and accelerate the neuropathology characteristic of Alzheimer's disease. nih.govnih.gov Atuzaginstat's efficacy in these models is linked to its ability to block the toxic effects of gingipains, thereby reducing bacterial load, neuroinflammation, and neuronal damage. nih.gov
Studies have demonstrated a link between P. gingivalis infection and an increase in amyloid-β (Aβ) pathology in the brains of transgenic mice. In hAPP-J20 female mice, a model for Alzheimer's amyloid pathology, oral inoculation with P. gingivalis resulted in increased brain plaque loads and elevated levels of Aβ40 and Aβ42. nih.gov Similarly, in APP/PS1 transgenic mice, infection with P. gingivalis was shown to augment Aβ responses. nih.gov
By inhibiting the virulence factors of P. gingivalis, atuzaginstat (B3325773) has been shown to reduce the associated amyloid pathology. In mice subjected to oral P. gingivalis infection, treatment with atuzaginstat resulted in lower levels of brain amyloid. nih.gov The compound works to block the toxicity of gingipains, which are believed to contribute to the acceleration of neuropathologies in rodent models of Alzheimer's disease. nih.gov
Table 1: Effect of P. gingivalis Infection on Amyloid Pathology in Transgenic Mouse Models
| Animal Model | Infection Method | Observed Neuropathological Changes |
|---|---|---|
| hAPP-J20 Mice | Acute oral inoculation | Increased brain plaque load; Increased Aβ40 and Aβ42 levels nih.gov |
| APP/PS1 Mice | P. gingivalis-triggered periodontitis | Augmented Aβ responses nih.gov |
| 5XFAD Mice | Intracerebral injection of bacteria (S. typhimurium) | Acceleration of Aβ deposition nih.gov |
Neuroinflammation is a key feature of Alzheimer's disease, and P. gingivalis infection has been shown to exacerbate this response in animal models. nih.gov Atuzaginstat demonstrates efficacy by reducing these inflammatory markers and normalizing immune function. nih.gov
In mice infected with oral P. gingivalis, treatment with atuzaginstat led to a reduction in tumor necrosis factor-alpha (TNF-α), a significant pro-inflammatory cytokine. nih.gov Gingipains are known to be neurotoxic and trigger neuroinflammatory pathways, and by inhibiting these proteases, atuzaginstat can modulate the immune response. nih.gov Studies in APP/PS1 mouse models with periodontitis triggered by P. gingivalis confirmed that the infection augmented neuroinflammatory responses, highlighting the pathway that atuzaginstat targets. nih.gov
Table 2: Anti-Neuroinflammatory Effects of Atuzaginstat in P. gingivalis-Infected Mice
| Biomarker | Effect of Atuzaginstat Treatment | Significance |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced levels nih.gov | Indicates attenuation of a key pro-inflammatory cytokine. |
| Overall Immune Function | Normalized nih.gov | Suggests a broader modulation of the neuroinflammatory response. |
The neurotoxic effects of P. gingivalis and its gingipains can lead to significant neuronal damage, particularly in the hippocampus, a brain region critical for memory. In vivo studies have shown that atuzaginstat provides a neuroprotective effect. In mice exposed to a five-week oral P. gingivalis infection, subsequent treatment with atuzaginstat prevented the death of hippocampal GABAergic interneurons. nih.gov This demonstrates a direct effect in preserving neuronal integrity against the bacterial insult. Furthermore, in vitro studies have supported these findings, showing that atuzaginstat protects neurons from synaptic loss. nih.gov
Table 3: Neuroprotective Effects of Atuzaginstat in Animal Models
| Animal Model | Endpoint | Outcome of Atuzaginstat Treatment |
|---|---|---|
| P. gingivalis-infected mice | Hippocampal GABAergic interneuron survival | Prevented neuronal death nih.gov |
Cognitive decline is a hallmark of Alzheimer's disease, and animal models have shown that P. gingivalis infection can exacerbate impairments in learning and memory. nih.gov In an APP/PS1 transgenic mouse model, periodontitis triggered by the bacterium worsened learning and memory deficits. nih.gov A separate study using hAPP-J20 mice also observed reduced learning ability in a novel object recognition test following acute oral inoculation with P. gingivalis. nih.gov By blocking the underlying pathogen-driven neurodegeneration and neuroinflammation, atuzaginstat is positioned to mitigate these cognitive effects. The compound's ability to prevent hippocampal neuron death further supports its potential to preserve cognitive function in these disease models. nih.gov
Periodontal Disease Models
The efficacy of atuzaginstat has also been directly evaluated in animal models of periodontal disease, where P. gingivalis is a primary pathogen responsible for tissue destruction and alveolar bone loss. firstwordpharma.com
Preclinical studies have demonstrated that atuzaginstat is effective in reversing alveolar bone loss caused by P. gingivalis infection. firstwordpharma.com In a mouse model of periodontitis, animals were orally infected with P. gingivalis for 42 days to induce disease. firstwordpharma.com Treatment with oral atuzaginstat was administered from day 35 through day 70. firstwordpharma.com The results of this study confirmed that atuzaginstat was efficacious in reversing the alveolar bone loss that had occurred due to the infection. firstwordpharma.com These findings have also been supported by research in a naturally occurring aged dog model, where atuzaginstat was effective in reducing oral infection and periodontal disease. firstwordpharma.com
Table 4: Efficacy of Atuzaginstat in a Mouse Model of Periodontal Disease
| Animal Model | Infection | Treatment Period | Primary Outcome | Result |
|---|---|---|---|---|
| Mouse | Oral P. gingivalis for 42 days | Day 35 through Day 70 | Alveolar Bone Loss | Effective in reversing bone loss firstwordpharma.com |
Reduction of Oral Bacterial Load in Aged Dog Models
A significant study investigated the efficacy of Atuzaginstat hydrochloride (also known as COR388) in aged beagle dogs with naturally occurring periodontal disease caused by Porphyromonas gulae, a close relative of the human pathogen Porphyromonas gingivalis. The oral administration of this compound over a 90-day period led to a marked reduction in the bacterial load of P. gulae.
In a 28-day dose-response phase of the study, researchers observed a dose-dependent inhibition of lysine-gingipain activity and a corresponding decrease in P. gulae levels in various oral samples, including saliva, buccal cells, and gingival crevicular fluid. The study identified the lowest effective dose that, when administered for an extended period of 90 days, resulted in a sustained and significant reduction in the bacterial burden.
Table 1: Effect of this compound on P. gulae Load in Aged Dogs
| Oral Sample | Duration of Treatment | Observation |
|---|---|---|
| Saliva | 28 days | Dose-dependent reduction in P. gulae DNA |
| Buccal Cells | 28 days | Dose-dependent reduction in P. gulae DNA |
| Gingival Crevicular Fluid | 28 days | Dose-dependent reduction in P. gulae DNA |
Impact on Gum Pathology and Systemic Inflammation
Furthermore, the study in aged dogs provided evidence of a systemic effect of oral infection. Researchers detected P. gulae DNA and neuronal lysine-gingipain in the brain tissue of these animals, suggesting that oral pathogens can disseminate to other parts of the body. By reducing the oral bacterial load, this compound may, therefore, also play a role in mitigating the systemic inflammatory consequences of periodontal disease.
Oral Potentially Malignant Disorder Models
Preclinical research has explored the potential of this compound in the context of oral potentially malignant disorders, including oral/head and neck squamous cell carcinoma (O/HNSCC). These studies are largely based on the established link between P. gingivalis and the progression of these cancers.
Reduction of P. gingivalis-Driven Tumor Growth
Non-clinical evidence suggests that this compound can reduce tumor growth driven by P. gingivalis. The bacterium is known to contribute to tumorigenesis through various mechanisms, including the activation of pathways that promote cell proliferation and survival. By inhibiting the enzymatic activity of gingipains, this compound is believed to interfere with these pro-tumorigenic processes.
In vitro studies have demonstrated that P. gingivalis can induce the expression of Programmed Death-Ligand 1 (PD-L1) on cells, a mechanism that helps cancer cells evade the immune system. This compound has been shown to block this P. gingivalis-induced PD-L1 expression, suggesting a potential immunomodulatory role in the tumor microenvironment. While specific in vivo data from animal models detailing the percentage of tumor growth inhibition are not extensively published, the mechanistic evidence provides a strong rationale for its potential in this indication.
Modulation of Disease Progression in Squamous Cell Cancer Models
The role of this compound in modulating the progression of squamous cell cancer is an area of ongoing investigation. The rationale for its use is based on the premise that by targeting a key virulence factor of a bacterium implicated in cancer progression, the course of the disease can be altered.
Table 2: Investigated Mechanisms of this compound in Oral Cancer Models
| Mechanism | Observation | Potential Impact on Disease Progression |
|---|---|---|
| Inhibition of Gingipains | Blocks enzymatic activity of P. gingivalis | Reduces bacterial contribution to tumor growth and survival. |
Synthesis and Analytical Research Methodologies for Atuzaginstat Hydrochloride
Synthetic Pathways and Chemical Transformations
The synthesis of Atuzaginstat (B3325773) hydrochloride involves a multi-step process beginning with precursor molecules and employing specific chemical transformations to construct the final active pharmaceutical ingredient. A described synthetic route culminates in the formation of (S)-N-(7-amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl)cyclopentanecarboxamide hydrochloride. newdrugapprovals.org
The process includes a key step where a precursor, compound 1.4, is reacted in Tetrahydrofuran (THF) with N-methylmorpholine (NMM), isobutyl carbonochloridate, and diazomethane (B1218177) at a controlled temperature of -40 °C. newdrugapprovals.org The reaction mixture is then stirred at 0 °C. newdrugapprovals.org Following the transformation, the product is extracted and purified. The final step involves treating the penultimate compound with hydrochloric acid in ethyl acetate (B1210297) (HCl/EtOAc) at room temperature to yield the hydrochloride salt form of Atuzaginstat. newdrugapprovals.org The completion of these reactions is monitored using techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). newdrugapprovals.org
| Step | Reactants/Reagents | Solvent | Conditions | Outcome |
| Intermediate Formation | Compound 1.4, N-methylmorpholine (NMM), Isobutyl carbonochloridate, Diazomethane | Tetrahydrofuran (THF) | -40 °C to 0 °C, under N₂ | Crude compound 1.3 |
| Purification | Crude compound 1.3 | - | Vacuum concentration | Purified intermediate |
| Salt Formation | Compound 1.1 | Ethyl acetate (EtOAc), HCl/EtOAc | 25 °C | Atuzaginstat hydrochloride |
Structural Characterization Methodologies
The definitive identification and structural confirmation of this compound rely on a combination of advanced analytical techniques. These methodologies provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Atuzaginstat. azooptics.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the confirmation of the molecular structure. encyclopedia.pub
For Atuzaginstat, ¹H NMR spectroscopy has been used to confirm its structure. newdrugapprovals.org The spectrum, typically recorded in a deuterated solvent like DMSO, shows distinct signals corresponding to each unique proton in the molecule. newdrugapprovals.org The chemical shift, integration, and multiplicity of these signals are analyzed to piece together the connectivity of the atoms. Two-dimensional NMR experiments can further be used to establish correlations between different nuclei and confirm the complete structural assignment. encyclopedia.pubnih.gov The presence of fluorine atoms in the Atuzaginstat molecule also allows for the use of ¹⁹F NMR, which is a highly sensitive technique for probing the local structure of fluorinated compounds. nih.gov
Mass Spectrometry Techniques (e.g., Liquid Chromatography-Mass Spectrometry)
Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), it becomes a powerful technique for separating complex mixtures and identifying individual components. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed throughout the synthesis and final characterization of this compound. newdrugapprovals.org It is used to monitor the progress of chemical reactions and to confirm the identity and purity of the final product. newdrugapprovals.org Using Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. For Atuzaginstat, the calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 387.2, which has been confirmed experimentally with a found value of 387.1. newdrugapprovals.org This close correlation provides strong evidence for the compound's elemental formula, C₁₉H₂₅F₃N₂O₃. newdrugapprovals.orgnih.gov Tandem mass spectrometry (MS/MS) can also be used to fragment the molecule and analyze the resulting product ions, providing further structural confirmation. mdpi.com
| Analytical Technique | Method | Result | Reference |
| Mass Spectrometry | LC-MS (ESI) | Calculated m/z [M+H]⁺: 387.2, Found: 387.1 | newdrugapprovals.org |
| Spectroscopy | ¹H NMR (400 MHz) | Spectrum recorded in DMSO | newdrugapprovals.org |
Preclinical Analytical Assay Development
Before a compound can be considered for further development, robust analytical methods must be established to measure its concentration in biological systems and to determine its activity against its intended target. nuvisan.com
Quantification in Biological Matrices (e.g., plasma, brain tissue)
To understand the pharmacokinetics of Atuzaginstat, sensitive and specific bioanalytical methods are required to quantify its concentration in various biological matrices, such as plasma and brain tissue. nih.govresearchgate.netnih.gov Given that Atuzaginstat is designed to be brain-penetrant, measuring its levels in brain tissue is particularly important in preclinical studies. nih.gov
LC-MS/MS is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, selectivity, and wide dynamic range. japsonline.com The development of such an assay for Atuzaginstat would involve several key steps:
Sample Preparation: Extraction of the drug from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.
Chromatographic Separation: Use of an appropriate HPLC or UHPLC column and mobile phase to separate Atuzaginstat from endogenous matrix components and any potential metabolites.
Mass Spectrometric Detection: Optimization of MS/MS parameters, including the selection of specific precursor and product ion transitions for both Atuzaginstat and a suitable internal standard, to ensure accurate and precise quantification.
Validation of the method according to regulatory guidelines is necessary to ensure its reliability for preclinical studies. chromatographyonline.com
Enzyme Activity Assays for Gingipains
Atuzaginstat is a potent and selective inhibitor of lysine-specific gingipains (Kgp), which are cysteine proteases produced by the bacterium Porphyromonas gingivalis. newdrugapprovals.orgnih.gov To characterize the inhibitory activity of Atuzaginstat, enzyme activity assays are essential. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the inhibitor.
Gingipain activity can be measured using specific substrates that release a detectable signal upon cleavage. springernature.comnih.gov For lysine-specific gingipains, a common substrate is a peptide linked to a fluorescent or chromogenic reporter molecule. nih.gov The assay would typically involve:
Incubating purified Kgp enzyme with a specific fluorogenic substrate.
Measuring the increase in fluorescence over time, which corresponds to the rate of substrate cleavage.
Repeating the measurement in the presence of varying concentrations of Atuzaginstat.
From this data, the concentration of Atuzaginstat that inhibits 50% of the enzyme's activity (IC₅₀) can be determined. Atuzaginstat has been reported to have a very high potency, with an IC₅₀ value of less than 50 picomolar against lysine (B10760008) gingipains. nih.gov This demonstrates its strong and specific interaction with its target enzyme. nih.govalzheimersnewstoday.com These assays are critical for confirming the mechanism of action and for structure-activity relationship studies during drug discovery. alzdiscovery.org
Biomarker Measurement in Animal Models (e.g., Aβ, tau, inflammatory cytokines)
In preclinical research, animal models are crucial for evaluating the therapeutic potential of compounds like this compound by measuring key biological markers associated with disease pathology. Studies have particularly focused on its effects in the context of Alzheimer's disease (AD) pathology accelerated by Porphyromonas gingivalis, a bacterium implicated in periodontal disease and linked to neurodegeneration nih.govnih.gov. The primary animal models used have been mice and rats, where researchers can induce AD-like pathologies and then assess the impact of atuzaginstat on specific biomarkers nih.gov.
Amyloid-β (Aβ)
Animal studies have demonstrated a direct link between chronic oral P. gingivalis infection and the accumulation of Amyloid-β (Aβ), a hallmark of Alzheimer's disease.
Tau Protein
The hyperphosphorylation of tau protein and its aggregation into neurofibrillary tangles is another critical aspect of Alzheimer's pathology. Research has shown that P. gingivalis can directly influence tau pathology in animal models.
Research Findings : In Sprague-Dawley rats, P. gingivalis infection has been shown to induce the hyperphosphorylation of tau nih.gov. Furthermore, studies using C57BL/6 mice with chronic oral P. gingivalis infection also demonstrated increased levels of phospho-tau (p-tau Ser396) in the hippocampus, indicating that the bacterial infection can accelerate this key pathological feature of AD nih.gov. The proteases secreted by P. gingivalis, known as gingipains, are capable of cleaving tau protein, a mechanism that atuzaginstat is designed to inhibit nih.gov.
Inflammatory Cytokines
Neuroinflammation is a critical component of AD, and atuzaginstat has been evaluated for its ability to modulate this process in animal models. The focus has been on its capacity to reduce pro-inflammatory molecules triggered by P. gingivalis infection.
Research Findings : In mice orally exposed to P. gingivalis, treatment with atuzaginstat resulted in lower levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) nih.govalzdiscovery.org. The bacterial infection itself was shown to stimulate microgliosis and astrogliosis in the hippocampus, which are cellular markers of neuroinflammation nih.gov. By reducing TNF-α, atuzaginstat demonstrates a potential to suppress the neuroinflammatory cascade initiated by the infection alzdiscovery.org. Additionally, atuzaginstat treatment was found to prevent the death of hippocampal GABAergic interneurons in infected mice, offering further evidence of its neuroprotective effects beyond just biomarker reduction nih.gov.
Data Tables
Table 1: Effect of P. gingivalis Infection on AD-Related Biomarkers in Animal Models
| Animal Model | Biomarker | Observed Effect of Infection |
|---|---|---|
| C57BL/6 Mice | Amyloid-β42 (Aβ42) | Induces overexpression in the hippocampus nih.gov |
| C57BL/6 Mice | Phospho-tau (p-tau Ser396) | Increases levels in the hippocampus nih.gov |
| Sprague-Dawley Rats | Tau Protein | Induces hyperphosphorylation nih.gov |
| C57BL/6 Mice | Neuroinflammation | Stimulates microgliosis and astrogliosis nih.gov |
Table 2: Effect of this compound on Biomarkers in P. gingivalis-Infected Animal Models
| Animal Model | Biomarker | Observed Effect of Atuzaginstat |
|---|---|---|
| Mice | Brain Amyloid Load | Reduces overall amyloid levels nih.govalzdiscovery.org |
| Mice | Tumor Necrosis Factor-alpha (TNF-α) | Reduces levels of this inflammatory cytokine nih.govalzdiscovery.org |
| Mice | Hippocampal Neurons | Prevents the death of GABAergic interneurons nih.gov |
Future Directions and Emerging Research Avenues for Atuzaginstat Hydrochloride
Exploration of Atuzaginstat (B3325773) Hydrochloride in Early Preclinical Disease States
Emerging research is focusing on the therapeutic potential of atuzaginstat hydrochloride in the nascent stages of neurodegenerative diseases, particularly Alzheimer's disease (AD). The foundational theory is that gingipains, toxic proteases from the bacterium Porphyromonas gingivalis, are not just associated with late-stage pathology but may be an early driver of neurodegeneration. nih.govnih.gov Preclinical studies using animal models are pivotal in exploring this hypothesis. In mice, oral infection with P. gingivalis has been shown to result in brain colonization by the bacteria, leading to increased production of amyloid-beta (Aβ) 1-42, a key component of amyloid plaques. nih.gov
The investigation in these early preclinical states aims to determine if intervention with a gingipain inhibitor like atuzaginstat can halt or reverse the initial pathological cascades. Preclinical research has demonstrated that small-molecule gingipain inhibitors can reduce the bacterial load of an established P. gingivalis brain infection, block the production of Aβ1-42, decrease neuroinflammation, and rescue hippocampal neurons. nih.govmcmaster.ca Targeting the disease at a preclinical or early symptomatic phase is considered a critical future direction for potentially modifying the disease course. nih.gov By neutralizing gingipains before extensive neuronal damage occurs, this strategy holds the promise of preventing the onset or slowing the progression of clinical symptoms. nih.gov
Investigation of this compound in Other Preclinical Neurological Conditions (e.g., Parkinson's Disease)
The scientific rationale for using this compound is expanding beyond Alzheimer's to other neurological conditions characterized by neuroinflammation, such as Parkinson's disease (PD). nih.gov Parkinson's is the second most common neurodegenerative disorder, involving the death of dopaminergic neurons and the misfolding of alpha-synuclein (B15492655) protein. nih.gov A growing body of evidence suggests a link between the oral pathogen P. gingivalis and PD. frontiersin.orgbohrium.com
Key virulence factors of P. gingivalis, including gingipain R1 and lipopolysaccharide (LPS), have been detected in the blood of PD patients. nih.govresearchgate.net This suggests a potential systemic link between periodontal infection and PD pathology. Preclinical animal studies have provided further evidence; one study on LRRK2 R1441G transgenic mice (a model for familial PD) showed that chronic oral P. gingivalis infection can induce a reduction in dopaminergic neurons. bohrium.com Another study suggested that gingipains may accumulate in the substantia nigra pars compacta, the brain region primarily affected in PD. nih.gov These findings lay the groundwork for future preclinical trials to investigate whether atuzaginstat can mitigate neuroinflammation, protect dopaminergic neurons, and interfere with the pathological processes in animal models of Parkinson's disease. newdrugapprovals.org
Further Preclinical Validation in Oral Oncology Models
A significant area of emerging research is the validation of this compound in preclinical models of oral oncology, particularly oral squamous cell carcinoma (OSCC). nih.gov Chronic periodontitis and its keystone pathogen, P. gingivalis, have been identified as significant risk factors for the development and progression of OSCC. cabidigitallibrary.orgnih.gov Preclinical evidence suggests that P. gingivalis promotes OSCC progression through multiple mechanisms, including the induction of cell proliferation, inhibition of apoptosis, and modulation of the tumor immune microenvironment. cabidigitallibrary.orgresearchgate.net
Infection with P. gingivalis has been shown to increase the multiplicity and size of oral lesions in a 4-nitroquinoline-1 oxide (4NQO)-induced carcinogenesis mouse model. researchgate.net The bacterium's gingipains play a direct role by activating matrix metalloproteinase 9 (MMP9), which enhances the cellular invasion of OSCC cell lines. nih.gov Furthermore, P. gingivalis infection can induce the expression of PD-L1, an immune checkpoint protein that helps cancer cells evade the immune system. quincetx.com Preclinical in vitro studies by Cortexyme demonstrated that atuzaginstat could block this P. gingivalis-induced PD-L1 expression. quincetx.comquincetx.com This highlights the potential for atuzaginstat to not only inhibit a key virulence factor but also to potentially reverse tumor-associated immune evasion, providing a strong rationale for its continued preclinical validation in oral cancer models. quincetx.com
| Preclinical Model / System | Key Findings Related to P. gingivalis in OSCC | Reference |
| 4-Nitroquinoline-1 Oxide (4NQO) Mouse Model | P. gingivalis infection increased the number and size of tongue tumors. | nih.gov |
| OSCC Cell Lines (in vitro) | P. gingivalis activates pathways (ERK1/2, p38, NF-κB) to induce proMMP9, which is then activated by gingipains to promote cancer cell invasion. | nih.gov |
| Human-derived Keratinocytes (in vitro) | P. gingivalis infection induces PD-L1 expression, a mechanism of immune evasion. | quincetx.com |
| OSCC Cell Lines (in vitro) | Atuzaginstat can block the induction of PD-L1 caused by P. gingivalis. | quincetx.comquincetx.com |
Elucidation of Novel Molecular Interactions and Off-Target Effects in Preclinical Settings
A critical avenue for future research involves the detailed elucidation of this compound's molecular interactions beyond its primary target. Atuzaginstat is designed as a potent and selective, irreversible covalent inhibitor of lysine-gingipains. nih.gov Its mechanism involves binding to the active site of these proteases, thereby neutralizing their activity. nih.gov While its on-target activity is well-characterized, a comprehensive understanding of any potential off-target effects is essential for a complete preclinical pharmacological profile.
Future preclinical studies will likely employ advanced techniques such as proteomics-based cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP) to screen for unintended binding partners within the human proteome. These unbiased, system-wide approaches can identify potential off-target interactions that might not be predicted by its chemical structure alone. Understanding the full spectrum of molecular interactions is crucial to differentiate the therapeutic effects stemming purely from gingipain inhibition versus any effects from unforeseen targets. This knowledge is vital for interpreting preclinical results accurately and anticipating the compound's broader biological impact.
Optimization of Analogues for Enhanced Preclinical Efficacy and Pharmacological Profiles
The development and optimization of analogues of atuzaginstat represent a key strategy to improve upon its therapeutic potential. While atuzaginstat (also known as COR388) demonstrated target engagement in clinical trials, its development was halted due to observations of liver toxicity. newdrugapprovals.org This has spurred research into second-generation gingipain inhibitors with enhanced pharmacological profiles, aiming for improved safety and efficacy.
An example of such an analogue is COR588, a second-generation lysine-gingipain inhibitor developed by the same company. newdrugapprovals.org Preclinical research on COR588 was aimed at creating a compound that retains the high potency and selectivity for gingipains but possesses an improved safety profile, specifically avoiding the liver-related adverse effects seen with atuzaginstat. newdrugapprovals.orgfirstwordpharma.com Additionally, optimization efforts for analogues often focus on improving pharmacokinetic properties, such as oral bioavailability and the ability to penetrate the blood-brain barrier, which is critical for treating neurodegenerative diseases. nih.gov The continued design and preclinical testing of new analogues are essential for identifying a lead candidate with the optimal balance of efficacy, safety, and drug-like properties.
| Compound | Generation | Key Preclinical Development Goals | Reference |
| Atuzaginstat (COR388) | First | Potent, selective, brain-penetrant lysine-gingipain inhibitor. | nih.gov |
| COR588 | Second | Maintain potency and selectivity; improve safety profile (avoid hepatotoxicity); potentially allow for once-daily dosing. | newdrugapprovals.orgfirstwordpharma.com |
Development of Advanced Preclinical Research Models for Gingipain-Related Pathologies
Progress in understanding the role of gingipains in disease and evaluating inhibitors like atuzaginstat is highly dependent on the quality of preclinical research models. While traditional animal models, such as infecting mice with P. gingivalis, have been instrumental, there is a clear need for more advanced and refined systems. nih.govnih.gov
Future research will likely focus on developing transgenic mouse models that express specific gingipains in relevant tissues, such as the brain. mdpi.commdpi.com Such models would allow researchers to study the direct pathological effects of these proteases in a controlled manner, independent of the complexities of a live bacterial infection. This can help dissect the specific contribution of gingipains to neurodegeneration or carcinogenesis. scienceopen.com Furthermore, the development of humanized in vitro models, such as three-dimensional (3D) brain organoids or complex co-culture systems that include neurons, microglia, and astrocytes, offers a promising frontier. These models can more accurately recapitulate the complex cellular interactions of the human brain, providing a more physiologically relevant platform to test the efficacy of atuzaginstat and its analogues in preventing gingipain-induced toxicity. nih.gov
Q & A
Q. What is the hypothesized mechanism of action of Atuzaginstat hydrochloride in Alzheimer’s disease, and how is this tested in preclinical models?
Atuzaginstat inhibits gingipains, proteolytic enzymes secreted by Porphyromonas gingivalis (Pg), which are implicated in neuroinflammation and amyloid-beta (Aβ) pathology. Preclinical testing involves:
- In vitro assays : Measuring gingipain inhibition kinetics (e.g., IC₅₀ values) using recombinant enzymes .
- Animal models : Transgenic mice infected with Pg to evaluate reductions in Aβ plaques, neuroinflammation markers (e.g., IL-6, TNF-α), and ApoE fragmentation in cerebrospinal fluid (CSF) .
- Biomarker validation : Quantifying CSF levels of Aβ₁–42 and ApoE fragments to assess target engagement .
Q. What standardized protocols are used to evaluate Atuzaginstat’s pharmacokinetics (PK) and safety in clinical trials?
- Mass balance studies : Radiolabeled (¹⁴C) human studies to track absorption, distribution, metabolism, and excretion (ADME) .
- Carcinogenicity testing : Six-month transgenic mouse studies to rule out carcinogenic potential .
- Dose optimization : Phase 1 trials assess maximum tolerated dose (MTD) using safety endpoints (e.g., liver enzymes, adverse events) and PK parameters (Cmax, AUC) .
Advanced Research Questions
Q. How can contradictory biomarker data from Atuzaginstat trials (e.g., improved speech assessments vs. nonsignificant cognitive trends) be methodologically reconciled?
- Stratified analysis : Subgroup patients by baseline Pg infection status (e.g., Pg+ saliva) to identify responders .
- Endpoint selection : Prioritize co-primary endpoints (e.g., ADAS-Cog for cognition, computerized speech assessments for functional outcomes) to capture multidimensional effects .
- Longitudinal biomarker tracking : Monitor CSF Aβ₁–42 and ApoE fragments over time to correlate target engagement with clinical outcomes .
Q. What experimental design considerations are critical for Phase 2/3 trials like GAIN to ensure statistical rigor?
- Power calculation : The GAIN trial targets 90% power with 570 patients, requiring effect size estimates from Phase 2 data (e.g., 1.5-point ADAS-Cog improvement) .
- Randomization and blinding : Patients (aged 55–80, MMSE 12–24) are randomized to 40 mg or 80 mg BID vs. placebo, with centralized blinding to minimize bias .
- Sub-studies integration : The REPAIR sub-study (n=233) evaluates periodontal outcomes (pocket depth, clinical attachment level) to validate dual mechanisms in Alzheimer’s and periodontitis .
Q. How can preclinical-to-clinical translation challenges be addressed when optimizing Atuzaginstat dosing?
- PK/PD modeling : Use preclinical data (e.g., mouse CSF penetration rates) to predict human dosing regimens. For example, 50 mg achieved 7x exposure in healthy volunteers vs. preclinical efficacy thresholds .
- Biomarker-driven dose escalation : Adjust doses based on CSF gingipain inhibition and ApoE fragment reduction rather than traditional MTD approaches .
Data Interpretation and Validation
Q. What methodologies validate the specificity of Atuzaginstat’s action on ApoE fragmentation in Alzheimer’s patients?
- Proteomic analysis : Compare ApoE isoform fragmentation (ApoE4 > ApoE3/ApoE2) in post-mortem brain tissues from treated vs. placebo groups .
- Inhibition controls : Co-administer protease inhibitors (e.g., broad-spectrum vs. gingipain-specific) to isolate Atuzaginstat’s effects .
Q. What statistical approaches resolve variability in cognitive outcomes across Atuzaginstat trials?
- Bayesian hierarchical modeling : Account for heterogeneity in baseline cognitive scores (MMSE 12–24) and disease progression rates .
- Sensitivity analysis : Exclude outliers (e.g., rapid decliners) to assess robustness of treatment effects .
Safety and Protocol Optimization
Q. How are laboratory protocols for Atuzaginstat handling optimized to ensure safety in in vivo vs. in vitro studies?
- In vitro : Use fume hoods and PPE (nitrile gloves, ANSELL® Chemical Resistance Guide) for powder handling .
- In vivo : Store lyophilized drug in airtight containers at -20°C; validate stability via HPLC before administration .
Q. What methodologies ensure reproducibility in preclinical studies of Atuzaginstat’s anti-inflammatory effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
